molecular formula C14H19NO3 B10826121 4-Propyl-3,4,4a,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazin-9-ol CAS No. 315209-11-1

4-Propyl-3,4,4a,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazin-9-ol

Cat. No.: B10826121
CAS No.: 315209-11-1
M. Wt: 249.30 g/mol
InChI Key: YOILXOMTHPUMRG-UHFFFAOYSA-N
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Description

4-Propyl-3,4,4a,10b-tetrahydro-2H,5H-chromeno[4,3-b][1,4]oxazin-9-ol is a complex organic compound with a unique structure that includes a chromeno-oxazin ring system. This compound has garnered interest due to its potential pharmacological properties, particularly in the context of dopamine receptor activation .

Preparation Methods

The synthesis of 4-Propyl-3,4,4a,10b-tetrahydro-2H,5H-chromeno[4,3-b][1,4]oxazin-9-ol involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires specific catalysts and solvents to facilitate the formation of the chromeno-oxazin ring system . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-Propyl-3,4,4a,10b-tetrahydro-2H,5H-chromeno[4,3-b][1,4]oxazin-9-ol undergoes various chemical reactions, including:

Scientific Research Applications

4-Propyl-3,4,4a,10b-tetrahydro-2H,5H-chromeno[4,3-b][1,4]oxazin-9-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Propyl-3,4,4a,10b-tetrahydro-2H,5H-chromeno[4,3-b][1,4]oxazin-9-ol involves its interaction with dopamine receptors. The compound exhibits moderate affinity for the dopamine D2 receptor, where it acts as an agonist. This interaction leads to the modulation of dopamine synthesis and neuronal firing, influencing various neurological pathways .

Comparison with Similar Compounds

4-Propyl-3,4,4a,10b-tetrahydro-2H,5H-chromeno[4,3-b][1,4]oxazin-9-ol can be compared with other dopamine receptor agonists, such as hexahydronaphthoxazines. While both classes of compounds interact with dopamine receptors, the chromeno-oxazin derivatives exhibit distinct structural features and pharmacological profiles. Similar compounds include:

Properties

IUPAC Name

4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-2-5-15-6-7-17-14-11-8-10(16)3-4-13(11)18-9-12(14)15/h3-4,8,12,14,16H,2,5-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOILXOMTHPUMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCOC2C1COC3=C2C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30874574
Record name 4-Propyl-3,4,4a,10b-tetrahydro-2H,5H-chromeno[4,3-b][1,4]oxazin-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30874574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315209-11-1
Record name 4-Propyl-3,4,4a,10b-tetrahydro-2H,5H-chromeno[4,3-b][1,4]oxazin-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30874574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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